molecular formula C5H9ClO3S B1435683 1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride CAS No. 1803604-14-9

1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B1435683
CAS No.: 1803604-14-9
M. Wt: 184.64 g/mol
InChI Key: DRWLNOFTEHFOKN-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H9ClO3S and a molecular weight of 184.64 g/mol . It is known for its utility in various chemical reactions and applications in scientific research. The compound is characterized by a cyclopropane ring substituted with a methoxymethyl group and a sulfonyl chloride functional group.

Preparation Methods

The synthesis of 1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane derivatives with sulfonyl chloride reagents under controlled conditions. One common method includes the use of methoxymethyl cyclopropane as a starting material, which is then treated with sulfonyl chloride in the presence of a base to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions are typically sulfonamide, sulfonate, and sulfonic acid derivatives.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:

The uniqueness of this compound lies in its cyclopropane ring and methoxymethyl substitution, which can impart different reactivity and properties compared to simpler or aromatic sulfonyl chlorides.

Properties

IUPAC Name

1-(methoxymethyl)cyclopropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3S/c1-9-4-5(2-3-5)10(6,7)8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWLNOFTEHFOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803604-14-9
Record name 1-(methoxymethyl)cyclopropane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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